molecular formula C16H13ClN4O2 B4419493 N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B4419493
M. Wt: 328.75 g/mol
InChI Key: DLYQMXKLPFLDCL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic small molecule of significant interest in oncology and antimicrobial research. The compound features a benzotriazinone core, a heterocyclic scaffold recognized for its diverse pharmacological potential . Its structural similarity to documented active compounds suggests it may function by inhibiting key cellular receptors or enzymes, a mechanism supported by molecular docking studies of related benzotriazinones which show strong binding affinities toward targets like the vitamin D receptor and E. coli Fab-H receptor . The primary research value of this compound lies in its demonstrated cytotoxic properties. Preclinical studies on analogous benzotriazinone derivatives have shown potent activity against human liver carcinoma cell lines (HepG2), with some compounds exhibiting low IC50 values, indicating high potency . This makes it a valuable candidate for investigating new anticancer agents and studying cell proliferation pathways. Furthermore, related compounds have displayed selective antibacterial activity, particularly against E. coli, highlighting its potential utility in infectious disease research . Researchers can utilize this compound as a chemical tool for target validation, mechanism-of-action studies, and as a lead structure for the rational design of more potent and selective inhibitors. This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-11-4-3-5-12(10-11)18-15(22)8-9-21-16(23)13-6-1-2-7-14(13)19-20-21/h1-7,10H,8-9H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYQMXKLPFLDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using 3-chlorobenzoyl chloride and an appropriate amine.

    Formation of the Propanamide Linker: The propanamide linker can be formed through an amidation reaction between the benzotriazine derivative and a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide would depend on its specific biological targets and pathways. Generally, benzotriazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Similar structure with a butanamide linker instead of propanamide.

    N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)ethanamide: Similar structure with an ethanamide linker.

Uniqueness

N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its specific combination of the chlorophenyl group, benzotriazine core, and propanamide linker, which may confer distinct biological and chemical properties compared to its analogs.

Biological Activity

N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action, applications, and implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN4O2C_{17}H_{15}ClN_{4}O_{2}, with a molecular weight of approximately 332.78 g/mol. The compound features a chlorophenyl group attached to a propanamide linker and a benzotriazine moiety, which are crucial for its biological activity.

Structural Overview

Component Description
Chlorophenyl Group Enhances lipophilicity and may influence receptor binding.
Propanamide Linker Affects steric hindrance and solubility in biological systems.
Benzotriazine Moiety Known for diverse biological activities including enzyme inhibition.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
  • Enzyme Inhibition : Studies have suggested that the compound inhibits specific enzymes involved in metabolic pathways, potentially altering cellular signaling and gene expression.
  • Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting strong antibacterial potential.

Case Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition profile of this compound against various targets including cyclooxygenases (COX) and lipoxygenases (LOX). The compound exhibited IC50 values in the micromolar range, indicating effective inhibition which could translate into anti-inflammatory applications.

Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits COX and LOX enzymes
Anti-inflammatoryReduces cytokine production

Future Directions

The unique structural characteristics of this compound suggest potential for further development in therapeutic applications. Future research should focus on:

  • In vivo Studies : To validate efficacy and safety profiles.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize its biological activity through chemical modifications.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzotriazinone core followed by coupling with the 3-chlorophenyl-propanamide moiety. Key steps include:

  • Benzotriazinone Formation : Cyclization of substituted anthranilic acid derivatives under acidic conditions to generate the 4-oxo-1,2,3-benzotriazin-3(4H)-yl scaffold .
  • Amide Coupling : Reaction of the benzotriazinone intermediate with 3-(3-chlorophenyl)propanoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .
    Characterization :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (expected [M+H]⁺ ~402.1 g/mol) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Basic: How do structural features of this compound influence its biological activity?

Methodological Answer:
The compound’s activity hinges on two domains:

  • Benzotriazinone Core : The 4-oxo group facilitates hydrogen bonding with target enzymes (e.g., kinases or proteases), while the triazine ring enables π-π stacking in hydrophobic pockets .
  • 3-Chlorophenyl-Propanamide Side Chain : The chloro substituent enhances lipophilicity and membrane permeability, and the amide linker stabilizes interactions via dipole-dipole forces .
    Experimental Validation :
  • Docking Studies : Use AutoDock Vina to model interactions with proposed targets (e.g., PARP-1 or HDACs) .
  • SAR Analogues : Compare activity of derivatives with substituents like -F or -OCH₃ at the 3-chlorophenyl position .

Basic: What initial assays are recommended to assess its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, BRAF) or DNA repair enzymes (e.g., PARP) using fluorescence-based kits (e.g., ADP-Glo™) at 1–10 µM concentrations .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using GraphPad Prism .
  • Solubility/Permeability : Use PAMPA or Caco-2 models to predict oral bioavailability .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies using tools like RevMan, focusing on variables like assay conditions (e.g., ATP concentration in kinase assays) .
  • Dose-Response Curves : Replicate experiments with standardized protocols (e.g., fixed incubation times) to isolate confounding factors .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity or CRISPR-edited cell lines to confirm target specificity .

Advanced: What strategies optimize synthetic yield and purity for scaled-up production?

Methodological Answer:

  • Reaction Optimization : Use DoE (Design of Experiments) to vary solvents (e.g., DMF vs. THF), temperatures (25–60°C), and catalysts (e.g., DMAP vs. pyridine) .
  • Workup Refinement : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials, followed by silica gel chromatography with gradient elution (hexane:EtOAc 70:30 → 50:50) .
  • Process Analytics : Monitor intermediates via inline FTIR or PAT (Process Analytical Technology) to detect side products early .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Library Synthesis : Prepare derivatives with modifications to the benzotriazinone core (e.g., 5-NO₂ substitution) or the propanamide linker (e.g., methyl branching) .
  • QSAR Modeling : Use Schrödinger’s QikProp to correlate logP, polar surface area, and IC₅₀ values .
  • Crystallography : Co-crystallize the compound with its target (e.g., PARP-1) to identify critical binding motifs .

Advanced: What methodologies assess pharmacokinetic properties in preclinical models?

Methodological Answer:

  • In Vivo PK Studies : Administer 10 mg/kg IV/PO in rodents, with serial blood sampling analyzed via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
  • Metabolite Identification : Use hepatic microsomes (human/rat) and UPLC-QTOF to detect phase I/II metabolites .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

Advanced: How to validate analytical methods for stability and impurity profiling?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH) to identify degradation products .
  • HPLC Method Validation : Establish linearity (0.1–100 µg/mL), LOD/LOQ, and precision per ICH Q2(R1) guidelines .
  • LC-MS/MS for Impurities : Characterize trace impurities (<0.1%) using high-resolution MS and NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.